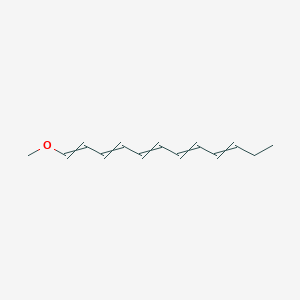
1-Methoxydodeca-1,3,5,7,9-pentaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxydodeca-1,3,5,7,9-pentaene is an organic compound characterized by a linear chain of twelve carbon atoms with alternating double bonds and a methoxy group attached to the first carbon atom. This compound belongs to the class of polyenes, which are known for their conjugated systems of double bonds that can exhibit unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxydodeca-1,3,5,7,9-pentaene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3,5,7,9-decapentaene and methanol.
Methoxylation Reaction: The key step involves the methoxylation of 1,3,5,7,9-decapentaene. This can be achieved by reacting the polyene with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under controlled temperature and pressure conditions.
Purification: The resulting product is then purified using techniques such as distillation or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methoxydodeca-1,3,5,7,9-pentaene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in a saturated hydrocarbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkanes.
Applications De Recherche Scientifique
1-Methoxydodeca-1,3,5,7,9-pentaene has several scientific research applications, including:
Chemistry: It serves as a model compound for studying conjugated systems and their reactivity.
Biology: The compound can be used to investigate the interactions of polyenes with biological membranes and proteins.
Medicine: Research into its potential therapeutic properties, such as antioxidant or anti-inflammatory effects, is ongoing.
Industry: It can be utilized in the synthesis of advanced materials, such as conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of 1-Methoxydodeca-1,3,5,7,9-pentaene involves its interaction with molecular targets through its conjugated double bonds. These interactions can lead to various effects, such as:
Electron Transfer: The compound can participate in electron transfer reactions due to its conjugated system.
Binding to Proteins: It can bind to specific proteins, altering their function and activity.
Membrane Interaction: The compound can integrate into biological membranes, affecting their fluidity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methoxydodeca-1,3,5,7,9-pentaene can be compared to other polyenes, such as:
1,3,5,7,9-Decapentaene: Lacks the methoxy group and has different reactivity and properties.
1-Methoxydeca-1,3,5,7,9-pentaene: Similar structure but with a shorter carbon chain.
1-Methoxytetra-1,3,5,7-pentaene: Another polyene with a different chain length and methoxy substitution.
Uniqueness
The uniqueness of this compound lies in its specific combination of a long conjugated carbon chain and a methoxy group, which imparts distinct chemical and physical properties compared to other polyenes.
Propriétés
Numéro CAS |
111427-53-3 |
|---|---|
Formule moléculaire |
C13H18O |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
1-methoxydodeca-1,3,5,7,9-pentaene |
InChI |
InChI=1S/C13H18O/c1-3-4-5-6-7-8-9-10-11-12-13-14-2/h4-13H,3H2,1-2H3 |
Clé InChI |
PNDQMTHVYOUHCS-UHFFFAOYSA-N |
SMILES canonique |
CCC=CC=CC=CC=CC=COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-Bis{[4-(trimethoxysilyl)phenyl]methyl}-4,4'-bipyridin-1-ium](/img/structure/B14325992.png)
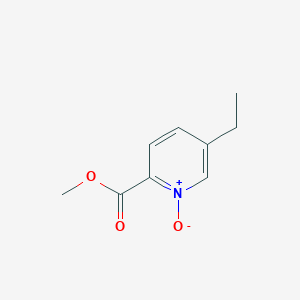
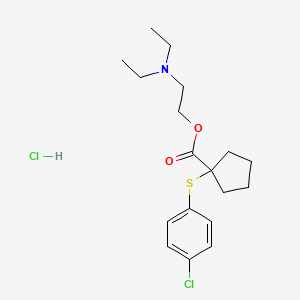
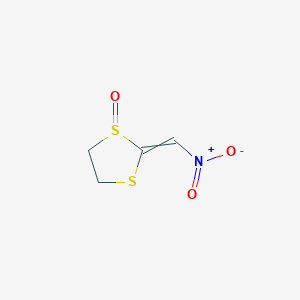
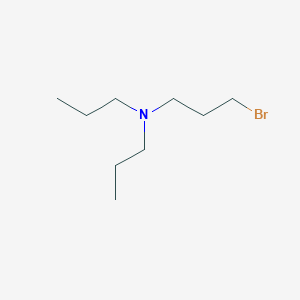
![N-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}octadecanamide](/img/structure/B14326040.png)
![N-{2-[(2-Ethylhexyl)oxy]propyl}formamide](/img/structure/B14326041.png)
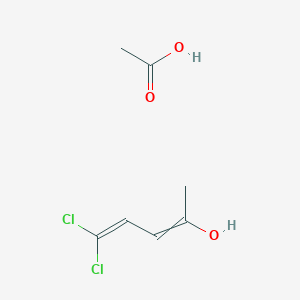
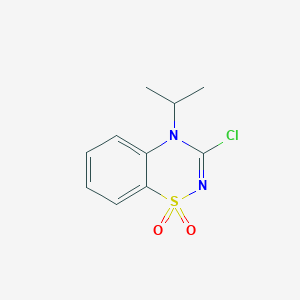
![Ethyl 2-(3-cyanopropyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-1-carboxylate](/img/structure/B14326058.png)
![Ethanol, 2-[2-[2-(2-hydroxyethoxy)ethoxy]phenoxy]-](/img/structure/B14326061.png)
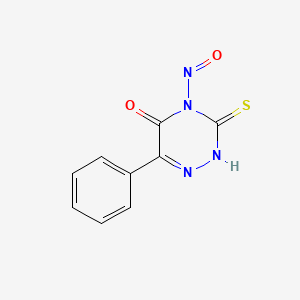
![Phenol, 2-[1-(4-hydroxyphenyl)butyl]-](/img/structure/B14326072.png)

